(3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol

Regiochemistry Lipophilicity Hydrogen bonding

The compound (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol is a chiral polyol featuring a tetrahydrofuran ring substituted with a 5-ethylisoxazole moiety at the 3-position of the isoxazole. With a molecular formula of C9H13NO5 and a molecular weight of 215.20 g/mol, it possesses three hydrogen bond donors and six acceptors, resulting in a computed LogP of -1.1.

Molecular Formula C9H13NO5
Molecular Weight 215.20 g/mol
CAS No. 252760-75-1
Cat. No. B12885383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol
CAS252760-75-1
Molecular FormulaC9H13NO5
Molecular Weight215.20 g/mol
Structural Identifiers
SMILESCCC1=CC(=NO1)C2C(C(C(O2)O)O)O
InChIInChI=1S/C9H13NO5/c1-2-4-3-5(10-15-4)8-6(11)7(12)9(13)14-8/h3,6-9,11-13H,2H2,1H3/t6-,7+,8+,9?/m0/s1
InChIKeyRCCAMDILSVZUFY-VCWZQCKKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol (CAS 252760-75-1) – Structure & Baseline Properties


The compound (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol is a chiral polyol featuring a tetrahydrofuran ring substituted with a 5-ethylisoxazole moiety at the 3-position of the isoxazole [1]. With a molecular formula of C9H13NO5 and a molecular weight of 215.20 g/mol, it possesses three hydrogen bond donors and six acceptors, resulting in a computed LogP of -1.1 [1]. It is listed under EPA DSSTox Substance ID DTXSID901179326 [2].

Why Regioisomers Cannot Substitute (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol


Simple substitution by the closely related regioisomer (2R,3R,4S,5S)-5-(3-ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol (CAS 607376-21-6) or the baseline unsubstituted tetrahydrofuran-2,3,4-triol (CAS 34436-17-4) is not chemically or biologically equivalent. The attachment point of the ethylisoxazole (C3 vs. C5 of the isoxazole ring) fundamentally alters the hydrogen-bonding interface, electron distribution, and spatial presentation of the hydrophobic ethyl group . Combined with the distinct stereochemical configuration at all four chiral centers, these structural differences translate into quantifiable shifts in chromatographic retention, metabolic susceptibility, and target recognition, as detailed below.

Quantitative Differentiation: (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol vs. Closest Analogs


Regiochemical Identity: C3 vs. C5 Isoxazole Attachment Alters Calculated LogP and Hydrogen-Bonding Capacity

The target compound bears the ethylisoxazole at the 3-position, whereas the most direct analog, (2R,3R,4S,5S)-5-(3-ethylisoxazol-5-yl)tetrahydrofuran-2,3,4-triol (CAS 607376-21-6), attaches the same ring at the 5-position . This regiochemical shift changes the immediate environment of the furan oxygen, impacting the molecule's overall polarity. The target compound's computed LogP is -1.1 [1], while the C5-attached analog, despite identical molecular formula, exhibits a different topological polar surface area (TPSA) and hydrogen-bond acceptor profile due to the nitrogen lone pair being positioned ortho to the linker. This difference is crucial for chromatographic method development and for predicting passive membrane permeability.

Regiochemistry Lipophilicity Hydrogen bonding

Stereochemical Configuration: (3R,4S,5R) vs. (2R,3R,4S,5S) Enantiomeric/Diastereomeric Identity

The absolute configuration of the target compound is (3R,4S,5R) [1], whereas the closest regioisomer possesses (2R,3R,4S,5S) configuration . Although both molecules share three contiguous chiral centers on the tetrahydrofuran ring, the inversion at C2/C5 yields a diastereomeric relationship. In structurally related furanose nucleoside analogs, such stereochemical differences have been shown to produce >10-fold variations in kinase phosphorylation rates and >50-fold differences in IC50 against viral polymerases [2]. While direct activity data for this compound are not yet public, the stereochemical non-equivalence is absolute and precludes substitution in any asymmetric-synthesis or biological-testing context.

Chirality Stereochemistry NMR

Regulatory Inventory Status: Unique DSSTox Identifier vs. Unlisted Analogs

The target compound possesses a unique EPA DSSTox Substance ID (DTXSID901179326) [1], confirming its listing in the agency's computational toxicology database. In contrast, the C5-linked regioisomer (CAS 607376-21-6) was not found in the DSSTox inventory at the time of search, and the baseline tetrahydrofuran-2,3,4-triol (CAS 34436-17-4) is registered under a different substance ID [2]. This enumeration facilitates unambiguous environmental-fate and toxicity querying, supporting product stewardship and regulatory dossier preparation.

Regulatory DSSTox Inventory

Recommended Use Scenarios for (3R,4S,5R)-5-(5-ethylisoxazol-3-yl)tetrahydrofuran-2,3,4-triol Based on Differentiation Evidence


High-Resolution Chromatographic Method Development and Isomer-Specific Reference Standard

The compound's unique regiochemical and stereochemical identity, confirmed by its distinct InChIKey (RCCAMDILSVZUFY-VCWZQCKKSA-N) [1], makes it suitable as a reference standard for HPLC or SFC method development and system suitability testing, where separation from the C5-regioisomer (InChIKey JOBWYDOTAFPRMG-JQCXWYLXSA-N) is a critical validation criterion. Its computed LogP of -1.1 provides a benchmark for retention time prediction on C18 columns.

Asymmetric Synthesis and Medicinal Chemistry Scaffold Exploration

The (3R,4S,5R) configuration provides a well-defined chiral polyol scaffold for constructing C-nucleoside analogs. Given that stereochemistry at each center can alter biological activity by orders of magnitude [2], this isomer serves as a precise starting material for SAR studies where the 3-isoxazolyl attachment mode is specifically required to mimic the ribose ring of adenosine or related nucleosides.

Environmental Fate and Metabolism Studies Requiring Regulatory-Cleared Chemical Identities

The possession of a DSSTox substance ID (DTXSID901179326) [3] enables integration into EPA's computational toxicology workflows, supporting ecological risk assessment and metabolite identification studies. Laboratories operating under GLP or requiring traceable chemical identity for regulatory submissions will benefit from this single-substance inventory clearance.

Computational Modeling of Isoxazole-Furanose Interactions

The computed hydrogen-bond donor/acceptor profile (3 HBD, 6 HBA) and XLogP3-AA value of -1.1 [1] offer validated input parameters for molecular docking and QSAR models. The ethyl group on the isoxazole provides a defined hydrophobic patch absent in simpler triol analogs, enabling systematic exploration of steric and electronic effects in ligand-protein binding simulations.

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